4-Bromopiperidine-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
4-bromopiperidine-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrClNO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULVZZOZNQMOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties & Synthetic Utility of 4-Bromopiperidine-1-sulfonyl chloride
The following technical guide details the physicochemical properties, synthetic pathways, and handling protocols for 4-Bromopiperidine-1-sulfonyl chloride , a specialized bifunctional intermediate in medicinal chemistry.
Technical Guide for Medicinal Chemists & Process Engineers
Executive Summary
This compound (CAS: 2287310-13-6) is a bifunctional heterocyclic building block characterized by two distinct electrophilic sites: a highly reactive sulfonyl chloride moiety (
Chemical Identity & Structural Analysis
The compound consists of a piperidine ring substituted at the nitrogen (position 1) with a chlorosulfonyl group and at position 4 with a bromine atom.[3]
| Attribute | Detail |
| IUPAC Name | This compound |
| CAS Number | 2287310-13-6 |
| Molecular Formula | |
| Molecular Weight | 262.55 g/mol |
| SMILES | ClS(=O)(=O)N1CCC(Br)CC1 |
| Structural Class | Heterocyclic Sulfamoyl Chloride |
Functional Group Analysis[2][3][4][5]
-
Sulfonyl Chloride (
): The primary reactive center.[2][3] It is highly electrophilic and susceptible to attack by nucleophiles (amines, alcohols, thiols) to form stable sulfonamides, sulfonates, or thiosulfonates.[2] -
Secondary Bromide (
): A secondary alkyl halide susceptible to substitution (with strong nucleophiles) or radical-mediated cross-coupling.[2][3] Its reactivity is modulated by the electron-withdrawing nature of the sulfonyl group at the -position.[2][3]
Physicochemical Profile
Note: Due to the specialized nature of this intermediate, some values are predicted based on the commercially available analog, Piperidine-1-sulfonyl chloride (CAS 35856-62-3).[2][3]
| Property | Value / Range | Source/Note |
| Physical State | Viscous Liquid or Low-Melting Solid | Inferred from parent (Liquid) + Br mass effect.[2][3] |
| Density | Predicted (Parent: 1.308 g/cm³).[2][3] | |
| Boiling Point | Decomposes >120°C | Sulfamoyl chlorides are thermally unstable.[3] |
| Solubility | Soluble: DCM, THF, EtOAc, | Reacts with protic solvents. |
| Hydrolytic Stability | Low ( | Hydrolyzes to sulfonic acid and HCl.[3] |
| Storage Conditions | -20°C, Inert Atmosphere (Ar/ | Moisture and heat sensitive.[2][3] |
Synthetic Routes & Methodology
The synthesis of this compound is typically achieved via the reaction of 4-bromopiperidine (often as the hydrobromide salt) with sulfuryl chloride (
Protocol: Synthesis from 4-Bromopiperidine HBr
Reagents: 4-Bromopiperidine HBr (1.0 equiv), Sulfuryl Chloride (1.2 equiv), Triethylamine (2.5 equiv), Dichloromethane (DCM).[2][3]
-
Preparation: Suspend 4-Bromopiperidine HBr in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Cool the mixture to 0°C. Add Triethylamine (TEA) dropwise to liberate the free amine. Ensure temperature remains
. -
Sulfonylation: Add a solution of Sulfuryl Chloride in DCM dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature at 0°C.[3]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (as methyl sulfonamide derivative).[2][3]
-
Workup: Quench by pouring into ice-cold dilute HCl (0.1 M) to remove excess amine/TEA. Extract rapidly with DCM.[2][3] Wash organic layer with cold brine.[2][3]
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo at .-
Caution: Do not heat significantly during concentration, as sulfamoyl chlorides can decompose to release
.[2]
-
Reaction Mechanism & Workflow
The following diagram illustrates the synthesis and subsequent reactivity pathways.
Caption: Synthesis workflow and sequential functionalization pathways for this compound.
Handling, Stability & Safety
This compound is a corrosive lachrymator .[2][3] Strict adherence to safety protocols is required.
Critical Instability Factors[2][3]
-
Hydrolysis: Upon contact with water or humid air, the sulfonyl chloride group hydrolyzes to form 4-bromopiperidine-1-sulfonic acid and hydrochloric acid (HCl).[2][3]
-
Indicator: Formation of white fumes (HCl) upon opening the vessel.[3]
-
-
Thermal Decomposition: Sulfamoyl chlorides are generally less stable than aryl sulfonyl chlorides.[2][3] Heating above 50–60°C can induce the extrusion of
, leading to the formation of the corresponding alkyl chloride (1-chloro-4-bromopiperidine).[2][3]-
Protocol: Always concentrate solutions at low temperature (bath
).[2]
-
Storage Protocol
-
Container: Tightly sealed glass vial with a PTFE-lined cap.[2][3]
-
Temperature: Freezer (-20°C) is mandatory for long-term storage.[2][3]
-
Shelf Life: ~3–6 months if stored correctly.[2][3] If the liquid turns dark or viscous, check purity via NMR before use.
Applications in Drug Discovery
The 4-bromopiperidine motif is a "privileged structure" in medicinal chemistry, appearing in numerous GPCR ligands and kinase inhibitors.
-
Linker Synthesis: The sulfonyl chloride allows for the rapid attachment of the piperidine ring to an amine-bearing core (e.g., an aniline or benzylamine).[2][3]
-
Fragment Elaboration: Once the sulfonamide bond is formed, the distal bromine atom remains available for:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11298344, Piperidine-1-sulfonyl chloride.[2][3] Retrieved from [Link][2]
-
ChemSRC. this compound (CAS 2287310-13-6) Entry.[1][2][3] Retrieved from [Link][2]
-
Maji, T. et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.[2][3][4][5] Preprints.org.[2][3] Retrieved from [Link][2]
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Methodological & Application
Synthesis of Novel Compounds Using 4-Bromopiperidine-1-sulfonyl chloride: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis and application of 4-bromopiperidine-1-sulfonyl chloride, a versatile building block for the creation of novel sulfonamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document details the synthetic protocols, mechanistic insights, and practical considerations for utilizing this reagent to expand chemical libraries with compounds of significant therapeutic potential. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, and its combination with the sulfonamide functional group, a well-established pharmacophore, offers a promising avenue for the discovery of new bioactive molecules.[1][2][3]
Introduction: The Strategic Importance of Piperidine Sulfonamides
The piperidine ring is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmaceuticals and natural alkaloids.[3] Its saturated, six-membered heterocyclic structure can adopt a stable chair conformation, allowing for precise three-dimensional orientation of substituents, which is critical for molecular recognition and binding to biological targets.[3] When incorporated into a sulfonamide linkage, the resulting piperidine sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2]
This compound serves as a key intermediate, enabling the introduction of the 4-bromopiperidine-1-sulfonyl moiety onto a variety of nucleophiles. The bromine atom at the 4-position provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, allowing for the generation of diverse and complex molecular architectures.
Synthesis of this compound
The synthesis of the title compound is achieved through a two-step process starting from the commercially available 4-bromopiperidine hydrobromide. The initial step involves the protection of the piperidine nitrogen, followed by sulfonylation. A more direct approach, and the one detailed here, involves the direct sulfonylation of 4-bromopiperidine with sulfuryl chloride.[4]
Preparation of the Starting Material: 4-Bromopiperidine Free Base
4-Bromopiperidine is typically supplied as its hydrobromide salt to enhance stability.[5] The free base can be generated in situ or isolated prior to the sulfonylation reaction.
Protocol 1: Generation of 4-Bromopiperidine Free Base
-
Suspend 4-bromopiperidine hydrobromide (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), dropwise to the suspension.[6]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
The resulting mixture containing the free base can be used directly in the next step or can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.
Sulfonylation of 4-Bromopiperidine
The reaction of the 4-bromopiperidine free base with sulfuryl chloride yields the desired this compound. This reaction should be performed under anhydrous conditions and an inert atmosphere due to the moisture sensitivity of sulfuryl chloride.[7][8][9][10]
Protocol 2: Synthesis of this compound
-
Materials:
-
4-Bromopiperidine (from Protocol 1)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
-
Procedure:
-
Dissolve 4-bromopiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the cooled solution.[11]
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30-60 minutes, ensuring the temperature remains at 0 °C.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can often be used directly in the next step or purified by vacuum distillation or column chromatography on silica gel.
-
Application in the Synthesis of Novel Sulfonamides
This compound is a reactive electrophile that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[11] This reaction provides a straightforward and efficient method for the synthesis of a diverse library of novel compounds.
General Protocol for Sulfonamide Synthesis
Protocol 3: General Synthesis of Novel Sulfonamides
-
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.[11]
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification and Characterization
The crude sulfonamide products can be purified by standard laboratory techniques.
-
Column Chromatography: Purification on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common method.[12]
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system (e.g., ethanol/water, isopropanol) can provide highly pure material.[13][14][15]
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms.[16][17][18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[16][17][18]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the S=O stretching of the sulfonamide.
Exemplary Syntheses and Data
To illustrate the utility of this compound, the following table outlines the synthesis of three exemplary novel sulfonamides with diverse amine partners.
| Compound ID | Amine Starting Material | Product Name | Expected Yield (%) | Purification Method |
| NS-001 | Aniline | 1-(4-Bromopiperidin-1-ylsulfonyl)-N-phenylaniline | 85-95 | Recrystallization |
| NS-002 | Morpholine | 4-((4-Bromopiperidin-1-yl)sulfonyl)morpholine | 80-90 | Column Chromatography |
| NS-003 | Benzylamine | N-Benzyl-1-(4-bromopiperidin-1-yl)sulfonamide | 88-98 | Column Chromatography |
Table 1: Exemplary Synthesis of Novel Sulfonamides
Safety and Handling
Sulfuryl Chloride (SO₂Cl₂):
-
Hazards: Highly corrosive and reacts violently with water.[7][8][9][10] Causes severe burns to the skin, eyes, and respiratory tract.[7][8][9]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Keep away from water and moisture.[7][8][9]
4-Bromopiperidine Hydrobromide:
-
Hazards: Causes eye irritation.
-
Precautions: Wear safety glasses. Handle in a well-ventilated area.
General Sulfonamide Synthesis:
-
The reactions should be carried out in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel sulfonamides. The protocols outlined in this guide provide a robust framework for the preparation of this key intermediate and its subsequent use in creating diverse libraries of piperidine-containing compounds. The ability to introduce the 4-bromopiperidine-1-sulfonyl moiety in a straightforward and efficient manner, coupled with the potential for further functionalization at the 4-position, makes this a powerful tool for medicinal chemists and drug discovery professionals.
References
-
Cole-Parmer. (2005, October 31). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-216.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances, 11(52), 32967-32985.
- Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
-
Request PDF. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 27). Sulfuryl chloride. PubChem Compound Summary for CID 24648. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ResearchGate. Synthesis of Secondary and Tertiary Sulfonamides | Download Table. Retrieved from [Link]
-
PureSynth. 4-Bromopiperidine Hydrobromide 98.0%. Retrieved from [Link]
-
Semantic Scholar. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-Boc-4-bromopiperidine. Retrieved from [Link]
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Molecules, 28(6), 2753.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ResearchGate. (2012, April 5). (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(23), 9329-9333.
-
. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. Retrieved from [Link]
-
The Aquila Digital Community. Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved from [Link]
- Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
-
Chem-Impex. 1-N-Boc-4-bromopiperidine. Retrieved from [Link]
-
ResearchGate. (2026, January 2). (PDF) Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Retrieved from [Link]
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3624-3636.
-
Wikipedia. Piperidine. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
ResearchGate. (2025, December 10). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties | Request PDF. Retrieved from [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. Retrieved from [Link]
- Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2827-2831.
-
Semantic Scholar. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Retrieved from [Link]
-
ResearchGate. Condition optimizations of sulfonamide formation using piperidine.... Retrieved from [Link]
-
National Center for Biotechnology Information. Piperidine-1-sulfonyl chloride. PubChem Compound Summary for CID 11298344. Retrieved from [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2753.
-
ResearchGate. (2025, August 6). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
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Using 4-Bromopiperidine-1-sulfonyl chloride in parallel synthesis
Application Notes & Protocols
Topic: Utilizing 4-Bromopiperidine-1-sulfonyl chloride for Accelerated Drug Discovery via Parallel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of clinically approved drugs.[1][2] Its three-dimensional structure provides an excellent framework for exploring chemical space to optimize drug-target interactions.[3] When combined with the sulfonamide functional group—a well-established amide bioisostere known for its metabolic stability and unique hydrogen bonding capabilities—the resulting piperidine sulfonamides become highly valuable motifs in drug discovery programs.[4][5] This guide details the strategic use of this compound as a bifunctional building block for the rapid generation of diverse chemical libraries through parallel synthesis. We present a comprehensive overview of its reactivity, detailed protocols for library synthesis, and strategies for subsequent diversification, enabling the efficient exploration of structure-activity relationships (SAR).
Reagent Profile: this compound
This compound is a versatile reagent designed for two-dimensional library synthesis. The sulfonyl chloride group serves as a reactive handle for coupling with a diverse set of nucleophiles (primarily amines), while the bromo-substituent on the piperidine ring provides a stable, orthogonal site for late-stage functionalization via cross-coupling chemistry.[6]
Chemical Properties and Reactivity
The reactivity of this reagent is dictated by the highly electrophilic sulfur atom of the sulfonyl chloride moiety.[5] This electrophilicity, induced by the two oxygen atoms and the chlorine atom, makes it susceptible to nucleophilic attack by primary and secondary amines to form stable sulfonamide bonds.[5][7] The reaction liberates hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to drive the reaction to completion.[8]
Table 1: Reagent Specifications
| Property | Value |
| Molecular Formula | C₅H₉BrClNO₂S |
| Molecular Weight | 262.55 g/mol |
| Appearance | Off-white to light yellow solid |
| Key Reactive Sites | 1. Sulfonyl chloride (for sulfonylation) |
| 2. C4-Bromine (for cross-coupling) |
Handling and Safety Precautions
Sulfonyl chlorides are water-sensitive and corrosive compounds that require careful handling.[9][10]
-
Handling: Always handle this compound in a well-ventilated fume hood.[11] Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Keep the container tightly sealed and away from moisture to prevent hydrolysis to the corresponding sulfonic acid.[9]
-
Storage: Store in a cool, dry place away from incompatible materials such as water, strong bases, and oxidizing agents.[10]
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9][12] If inhaled, move to fresh air.
Core Application: Parallel Synthesis of a Piperidine Sulfonamide Library
Solution-phase parallel synthesis is a highly effective strategy for rapidly generating libraries of related compounds.[13][14] The reaction of this compound with an array of diverse primary and secondary amines provides a straightforward method to create a focused library of 4-bromopiperidine sulfonamides.
Workflow for Parallel Sulfonamide Synthesis
The following diagram outlines the typical workflow for generating a sulfonamide library in a 96-well plate format.
Caption: Workflow for parallel synthesis of a 4-bromopiperidine sulfonamide library.
Detailed Protocol: Solution-Phase Synthesis in 96-Well Format
This protocol describes a general method for reacting this compound with a library of 96 diverse amines.
Materials:
-
This compound
-
Amine library (primary and secondary amines)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tris(2-aminoethyl)amine, polymer-bound (scavenger resin)
-
96-well reaction block with sealing mat
-
Automated liquid handler (recommended) or multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare 0.2 M stock solutions of each amine from your library in anhydrous DCM.
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM. This solution should be prepared fresh.
-
Prepare a 0.6 M stock solution of TEA in anhydrous DCM.
-
-
Reaction Setup:
-
Using a liquid handler or multichannel pipette, dispense 250 µL of each unique amine stock solution into the corresponding wells of the 96-well reaction block (50 µmol, 1.0 equiv).
-
To each well, add 250 µL of the TEA stock solution (150 µmol, 3.0 equiv).
-
Initiate the reactions by adding 250 µL of the this compound stock solution to each well (50 µmol, 1.0 equiv).
-
-
Reaction Incubation:
-
Securely seal the reaction block with a chemically resistant mat.
-
Place the block on an orbital shaker and agitate at room temperature for 12-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
-
Workup and Purification:
-
To each well, add ~100 mg of polymer-bound trisamine scavenger resin (~3-4 equivalents relative to the starting sulfonyl chloride). This resin will react with and sequester any unreacted sulfonyl chloride and the HCl salt of the base.
-
Reseal the block and shake for an additional 2-4 hours at room temperature.
-
Filter the contents of the reaction block through a 96-well filter plate into a clean collection plate.
-
Wash the resin in each well with 2 x 250 µL of DCM, collecting the washes in the same collection plate.
-
Concentrate the combined filtrates to dryness using a centrifugal evaporator.
-
-
Library Plating and Analysis:
-
Re-dissolve the dried products in a known volume of DMSO (e.g., 500 µL) to create a final library plate with a concentration of 100 mM.
-
Perform LC-MS analysis on each well to confirm the identity and assess the purity of the final compounds.
-
Table 2: Representative Sulfonamide Synthesis Results
| Entry | Amine Input | Product Structure | Expected Mass [M+H]⁺ | Typical Purity (LC-MS) |
| 1 | Aniline | 321.0/323.0 | >95% | |
| 2 | Benzylamine | 335.0/337.0 | >95% | |
| 3 | Morpholine | 315.0/317.0 | >90% | |
| 4 | (R)-α-Methylbenzylamine | 349.0/351.0 | >95% |
Post-Synthesis Diversification: Leveraging the Bromo Handle
A key advantage of using this compound is the ability to introduce a second point of diversity. The bromine atom serves as a reliable handle for various palladium-catalyzed cross-coupling reactions, allowing for the rapid expansion of the initial library.
Two-Dimensional Library Expansion Strategy
The initial sulfonamide library can be "split" and reacted with an array of coupling partners (e.g., boronic acids for Suzuki coupling, amines for Buchwald-Hartwig amination) to generate a much larger and more complex final library.
Caption: Two-dimensional diversification via sulfonylation and subsequent cross-coupling.
Representative Protocol: Parallel Suzuki-Miyaura Coupling
This protocol describes the coupling of the 4-bromopiperidine sulfonamide library with an array of boronic acids.
Materials:
-
Intermediate library plate (4-bromopiperidine sulfonamides in DMSO)
-
Boronic acid library
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., aqueous Na₂CO₃ solution)
-
Solvent (e.g., 1,4-Dioxane or DME)
Procedure:
-
Reagent Preparation:
-
Prepare 0.5 M stock solutions of the boronic acid library in dioxane.
-
Prepare a 2 M aqueous solution of Na₂CO₃.
-
-
Reaction Setup (in a new 96-well reaction block):
-
To each well, add the palladium catalyst (e.g., 5 mol% relative to the sulfonamide). This can be done by pre-aliquoting the solid catalyst or by dispensing a catalyst/solvent slurry.
-
Dispense 50 µL of the 100 mM intermediate sulfonamide library solution into the appropriate wells (5 µmol, 1.0 equiv).
-
Dispense 15 µL of the boronic acid stock solution (7.5 µmol, 1.5 equiv).
-
Dispense 200 µL of dioxane to each well.
-
Dispense 50 µL of the 2 M Na₂CO₃ solution (100 µmol, 20 equiv).
-
-
Reaction Incubation:
-
Seal the reaction block and heat to 80-90 °C with shaking for 4-12 hours. It is crucial to ensure the system is inert; this can be achieved using a glovebox or by using "purge and fill" cycles with an inert gas (Argon or Nitrogen).
-
-
Workup and Purification:
-
Cool the reaction block to room temperature.
-
Add 250 µL of ethyl acetate and 250 µL of water to each well.
-
Seal and shake vigorously for 5 minutes. Centrifuge the plate to ensure phase separation.
-
Carefully remove the top organic layer and transfer to a new 96-well plate.
-
Concentrate the organic extracts to dryness. The resulting library can often be screened directly or subjected to further purification (e.g., by preparative HPLC) if required.
-
Troubleshooting
Table 3: Common Issues and Solutions in Parallel Synthesis
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Sulfonylation | - Insufficient reaction time.- Low reactivity of the amine (e.g., sterically hindered or electron-deficient).- Hydrolysis of sulfonyl chloride. | - Increase reaction time or gently heat (40 °C).- For difficult amines, increase equivalents of sulfonyl chloride and base.- Ensure all solvents and reagents are strictly anhydrous. |
| Low Yield after Workup | - Product loss during liquid-liquid extraction.- Product is water-soluble. | - Perform back-extraction of the aqueous layer.- Avoid aqueous workup; use solid-phase extraction (SPE) for purification. |
| Side Product Formation | - Reaction of sulfonyl chloride with solvent or impurities.- Dimerization or side reactions of the amine. | - Use high-purity, anhydrous solvents.- Lower the reaction temperature. |
| Incomplete Suzuki Coupling | - Catalyst deactivation.- Poor solubility of reagents.- Boronic acid decomposition. | - Ensure the reaction is thoroughly degassed and run under an inert atmosphere.- Try a different solvent system (e.g., DME/water, Toluene/water).- Use fresh, high-quality boronic acids. |
Conclusion
This compound is a powerful and efficient building block for modern medicinal chemistry. Its dual reactivity enables a two-dimensional approach to library synthesis, allowing for the rapid generation of thousands of structurally diverse compounds. The protocols outlined in this guide provide a robust framework for leveraging this reagent in parallel synthesis workflows, significantly accelerating the hit-to-lead and lead optimization phases of drug discovery.
References
- Molecular Diversity Preservation International (MDPI). (1999). Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library.
- Cole-Parmer. (2005). Material Safety Data Sheet - Sulfuryl chloride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Chem-Impex. 1-N-Boc-4-bromopiperidine.
- Sdfine. sulphuryl chloride.
- AK Scientific, Inc. Isoquinoline-5-sulfonyl chloride hydrochloride Safety Data Sheet.
- New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Abbott, J. et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Kaczanowska, K. et al. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. PubMed.
- Gayo, L. M. (1998). Solution-phase library generation: methods and applications in drug discovery. Biotechnology and Bioengineering.
- Fridén-Saxin, M. et al. (2012). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry.
- Lakrout, S. et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Prasanth, M. L. et al. (2024). Combinatorial Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research.
- Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
- University College London. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Iaroshenko, V. O. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Szymański, P. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Abdelshaheed, M. M. et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate.
- Scripps Research. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.
- Benchchem. An In-Depth Technical Guide on the Reaction of (2-Bromophenyl)sulfonyl Chloride and Pyrrolidine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | EurekAlert! [eurekalert.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
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- 14. Solution-phase library generation: methods and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Application of 4-Bromopiperidine-1-sulfonyl Chloride in the Synthesis of Novel Agrochemicals
These application notes serve as a technical guide for researchers, scientists, and professionals engaged in the development of next-generation agricultural chemicals. We will explore the utility of 4-Bromopiperidine-1-sulfonyl chloride as a highly reactive and versatile intermediate for the synthesis of novel compounds with potential pesticidal and fungicidal properties. While direct applications of this specific compound in commercial agrochemicals are not extensively documented in public literature, its chemical structure presents a compelling scaffold for the development of new active ingredients.
The core of this guide is to provide not just theoretical applications but also actionable, detailed protocols that can be implemented in a laboratory setting. We will delve into the rationale behind the synthetic strategies, drawing from established principles of medicinal and agricultural chemistry.
Introduction: The Potential of the 4-Bromopiperidine-1-sulfonyl Moiety in Agrochemical Design
The piperidine ring is a prevalent nitrogen-containing heterocycle found in numerous pharmaceuticals and biologically active compounds, including some commercial pesticides.[1] Its conformational flexibility allows for optimal binding to target proteins. The sulfonyl chloride group is a highly reactive functional group, making it an excellent electrophile for reactions with a wide range of nucleophiles to form stable sulfonamides and other derivatives.[2][3][4] The bromine atom on the piperidine ring offers a site for further functionalization, such as cross-coupling reactions, or can contribute to the overall lipophilicity and binding affinity of the final molecule.
Therefore, this compound is a promising starting material for creating libraries of novel compounds to be screened for agrochemical activity. Its derivatives, particularly sulfonamides, are of significant interest. Sulfonamide-containing compounds have a long history of biological activity and have been explored for various applications, including as herbicides and bactericides for managing plant diseases.[5][6][7]
Core Application: Synthesis of Novel Piperidine-Sulfonamide Derivatives for Antifungal and Antibacterial Screening
The primary application of this compound in an agricultural chemistry context is its use as a key building block for the synthesis of novel sulfonamide derivatives. Research has demonstrated that sulfonamides containing a piperidine moiety exhibit significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[5][7]
The general synthetic strategy involves the reaction of this compound with various primary or secondary amines to generate a diverse library of N-substituted 4-bromopiperidine-1-sulfonamides. The rationale is that the variation of the N-substituent will allow for the fine-tuning of the compound's biological activity, selectivity, and physicochemical properties.
Proposed Synthetic Pathway and Rationale
The proposed synthesis is a standard sulfonylation reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine. An organic or inorganic base is typically added to quench the HCl byproduct generated during the reaction.
Diagram 1: General Synthetic Scheme
This diagram illustrates the general reaction for the synthesis of novel N-substituted 4-bromopiperidine-1-sulfonamides from this compound and a generic amine (R1R2NH).
Caption: General reaction scheme for the synthesis of target sulfonamides.
Detailed Experimental Protocol: Synthesis of a Model N-Aryl-4-bromopiperidine-1-sulfonamide
This protocol details the synthesis of a model compound, N-(4-methoxyphenyl)-4-bromopiperidine-1-sulfonamide, to demonstrate the practical application of this compound. The choice of 4-methoxyaniline as the amine is based on the prevalence of substituted aromatic rings in bioactive molecules.
Materials and Equipment
| Material | Supplier & Grade |
| This compound | Commercially available (≥95%) |
| 4-Methoxyaniline | Commercially available (≥98%) |
| Triethylamine (TEA) | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Saturated sodium bicarbonate solution | Aqueous |
| Brine | Saturated aqueous NaCl solution |
| Anhydrous magnesium sulfate (MgSO4) | Reagent grade |
| Silica gel | For column chromatography (230-400 mesh) |
| Ethyl acetate | HPLC grade |
| Hexanes | HPLC grade |
| Round-bottom flask | 100 mL, with magnetic stir bar |
| Addition funnel | 50 mL |
| Magnetic stirrer with heating plate | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel coated |
| Glassware for extraction and filtration |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyaniline (1.23 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the 4-methoxyaniline is completely dissolved.
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (2.77 g, 10.0 mmol) in anhydrous dichloromethane (10 mL). Transfer this solution to an addition funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Workup - Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly add 1 M HCl (20 mL) to quench the reaction and neutralize the excess triethylamine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(4-methoxyphenyl)-4-bromopiperidine-1-sulfonamide.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 2: Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of the model compound.
Caption: Step-by-step workflow for the synthesis and purification.
Potential Biological Activities and Screening
The synthesized library of N-substituted 4-bromopiperidine-1-sulfonamides should be screened for a range of biological activities relevant to agriculture.
-
Antifungal Activity: Test the compounds against a panel of common plant pathogenic fungi, such as Fusarium oxysporum, Botrytis cinerea, and Rhizoctonia solani.[8]
-
Antibacterial Activity: Evaluate the efficacy against plant pathogenic bacteria, particularly Xanthomonas and Pseudomonas species.[5][7][9]
-
Herbicidal Activity: Screen for pre- and post-emergent herbicidal activity against model weed species. Sulfonylurea herbicides are a well-known class of herbicides, and the sulfonamide core of the synthesized compounds warrants this investigation.[6]
The presence of the bromine atom can enhance lipophilicity, which may improve the compound's ability to penetrate the cell walls of pathogens.[10]
Conclusion
This compound is a valuable and reactive chemical intermediate with significant potential for the development of novel agrochemicals. Its utility lies in its ability to readily form sulfonamide derivatives, a class of compounds with a proven track record of diverse biological activities. The protocols and strategies outlined in these notes provide a solid foundation for researchers to synthesize and screen new libraries of compounds derived from this versatile building block, potentially leading to the discovery of new and effective solutions for crop protection.
References
- Ochal, Z., Białkowski, W., & Banach, Ł. (2009). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Pestycydy/Pesticides, (1-4), 5-14.
- Schröder, A., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(15), 3453.
- Xu, S., et al. (2021).
- Xu, S., et al. (2021).
- Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16), 4991.
- Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861.
- Google Patents. (2020). WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates.
- Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
- Mini-Reviews in Organic Chemistry. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(4), 438-456.
- PubMed. (2026). Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs against plant pathogens. Pesticide Biochemistry and Physiology, 193, 106973.
- PSE Community. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
- Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Nafeesa, K., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole-2-thiol derivatives. Brazilian Journal of Pharmaceutical Sciences, 54(1).
- Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2759.
- Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211.
- Delaney, H. (1998). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Technological University Dublin.
-
Angene Chemical. (n.d.). 4-Bromopiperidine hydrochloride. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs against plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield in reactions with 4-Bromopiperidine-1-sulfonyl chloride
Topic: Optimization of Yield & Troubleshooting for Sulfonylation Reactions Document ID: TSC-BPSC-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
4-Bromopiperidine-1-sulfonyl chloride is a bifunctional building block. Its primary utility lies in the sulfonyl chloride (
This guide moves beyond generic protocols to address the specific chemoselectivity required to maximize yield while preserving the piperidine ring integrity.
Part 1: The Decision Matrix (Workflow Visualization)
Before starting, verify your reaction parameters against this logic flow to prevent common failure modes.
Caption: Figure 1. Pre-reaction decision matrix emphasizing the critical control points: moisture exclusion and temperature regulation to prevent hydrolysis and elimination.
Part 2: Reactivity & Handling (The "Pre-Reaction" Phase)
Q: My starting material appears sticky or yellow. Can I still use it? A: Likely not without purification.
-
The Issue: Sulfonyl chlorides are hygroscopic. A sticky or yellow appearance typically indicates hydrolysis has occurred, converting the reactive
into the unreactive sulfonic acid ( ) and releasing HCl. -
The Fix: If the solid is slightly degraded, wash it rapidly with cold, anhydrous hexanes or pentane. The sulfonyl chloride is usually less soluble in cold alkanes than the impurities. If heavily degraded, recrystallization from a non-polar solvent (like toluene/hexanes) may be necessary, but yield will be lost.
-
Prevention: Store under nitrogen/argon at -20°C.
Q: Why is the order of addition critical for this specific molecule? A: To prevent "double reactivity" or self-polymerization.
-
Protocol: Always add the sulfonyl chloride to the amine + base mixture.
-
Reasoning: If you add the amine to the sulfonyl chloride, the local concentration of sulfonyl chloride is high. If your amine is bifunctional (e.g., a diamine), this promotes dimer formation. Furthermore, keeping the base present from the start neutralizes the HCl immediately, preventing acid-catalyzed degradation of the piperidine ring or the amine.
Part 3: Reaction Optimization (The "Make It Work" Phase)
The following table summarizes the impact of variables specifically on This compound .
| Variable | Recommended | Why? | Risk Factor |
| Solvent | DCM (Dichloromethane) | High solubility for sulfonyl chlorides; easy workup. | THF is a good alternative, but ensure it is peroxide-free and anhydrous. Avoid nucleophilic solvents (MeOH, EtOH). |
| Base | Pyridine (1.5 - 2.0 eq) | Acts as both base and nucleophilic catalyst. Weak enough to avoid E2 elimination of the 4-Br. | TEA/DIPEA : Stronger bases. Use only at 0°C. Excess strong base at RT may trigger elimination of HBr. |
| Temp | 0°C | Controls the exotherm. | > 40°C : Increases risk of hydrolysis and E2 elimination (formation of 1-sulfonyl-1,2,3,6-tetrahydropyridine). |
| Stoichiometry | 1.1 eq Sulfonyl Chloride | Slight excess accounts for minor hydrolysis. | > 1.5 eq : Difficult to remove excess reagent during workup without chromatography. |
Part 4: Troubleshooting Guide (Q&A)
Q: I have low yield, and NMR shows a "clean" starting amine. What happened? A: This indicates Hydrolysis . The sulfonyl chloride reacted with adventitious water instead of your amine.
-
Diagnosis: Check for a broad singlet in the NMR around 10-12 ppm (sulfonic acid proton) or simply unreacted amine.
-
Solution:
-
Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours.
-
Use a "Schlenk line" technique: flame-dry the flask and purge with
. -
Increase reagent equivalents to 1.2 or 1.3 eq to "sacrifice" some to moisture.
-
Q: I see a new spot on TLC that is less polar than the product, and my yield is moderate. NMR shows alkene protons (5.7-6.0 ppm). A: You have triggered Elimination (E2) . The 4-bromo group is a secondary halide. In the presence of a base (especially hindered bases like DIPEA) and uncontrolled exotherms, the base can deprotonate at C3/C5, kicking out the bromide.
-
Mechanism: Base abstracts proton
Double bond forms Bromide leaves. -
Solution:
-
Switch Base: Use Pyridine or
(heterogeneous) instead of TEA/DIPEA. -
Lower Temperature: Run the addition at -10°C or 0°C and do not heat to reflux.
-
Add Slowly: Dropwise addition prevents localized "hot spots" of high base concentration.
-
Q: The reaction turns black/tarry. A: This is often due to HCl accumulation . If the base is insufficient or not soluble, HCl builds up.
-
Solution: Ensure you are using at least 1.2 to 1.5 equivalents of base relative to the sulfonyl chloride. If using an inorganic base (like carbonate), ensure vigorous stirring or add a phase transfer catalyst (TBAB).
Part 5: Competing Pathways Visualization
Understanding where the yield goes is the first step to fixing it.
Caption: Figure 2.[1][2] Competing reaction pathways. Path A is the goal. Path B occurs with moisture. Path C occurs with excess heat/strong base.
Part 6: Validated Protocol
Standard Operating Procedure (SOP) for Sulfonylation
Materials:
-
This compound (1.1 mmol)
-
Primary/Secondary Amine (1.0 mmol)
-
Dichloromethane (DCM), Anhydrous (5 mL)
-
Pyridine (1.5 mmol) or Triethylamine (1.5 mmol)
-
DMAP (Catalytic, 0.1 mmol) - Optional, for sluggish amines
Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar. Cap with a rubber septum and purge with nitrogen.
-
Amine Solvation: Add the Amine (1.0 equiv) and Base (1.5 equiv) to the flask. Add Anhydrous DCM (4 mL) via syringe.
-
Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.
-
Reagent Addition: Dissolve the this compound (1.1 equiv) in the remaining DCM (1 mL). Add this solution dropwise to the reaction mixture over 5–10 minutes.
-
Note: Dropwise addition is crucial to control the exotherm and prevent side reactions.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2–4 hours.
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove excess pyridine/amine. Caution: Do this quickly to avoid hydrolyzing the product, though sulfonamides are generally stable to acid.
-
Wash with Saturated
(10 mL) to remove unreacted sulfonyl chloride (which hydrolyzes to acid). -
Wash with Brine (10 mL).
-
Dry over
, filter, and concentrate.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Sulfur, Silicon, and Phosphorus).
-
BenchChem. (2025).[5][6][7] Troubleshooting Common Issues in Sulfonamide Synthesis. Retrieved from BenchChem Technical Guides.
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Bromopiperidine hydrobromide. (Used for physical property correlation).
-
Master Organic Chemistry. (2012). Elimination Reactions: The Key Pattern. (Mechanistic grounding for E2 elimination risks in secondary halides).
-
National Institutes of Health (NIH). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (Grounding for hydrolysis rates and stability).
Sources
Common impurities in 4-Bromopiperidine-1-sulfonyl chloride and their removal
Welcome to the technical support center for 4-Bromopiperidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my sample of this compound?
A1: Based on its common synthetic route—the reaction of 4-bromopiperidine with sulfuryl chloride—the following impurities are frequently encountered:
-
Unreacted 4-Bromopiperidine (as the free base or hydrochloride/hydrobromide salt): Incomplete reaction or incorrect stoichiometry can lead to residual starting material.
-
4-Bromopiperidine-1-sulfonic acid: This is the hydrolysis product of the sulfonyl chloride. It is a very common impurity due to the high reactivity of the sulfonyl chloride group with ambient moisture or during aqueous workup.
-
Triethylammonium chloride (or other amine salt): If a tertiary amine base like triethylamine is used to scavenge the HCl produced during the reaction, its salt will be a significant byproduct.
-
Disubstituted byproducts: While less common, it's possible to have minor impurities arising from side reactions, such as the formation of a sulfamide by reaction with another molecule of the starting amine.
Q2: My NMR spectrum shows unidentifiable peaks. What could they be?
A2: Beyond the common impurities listed above, you might be observing:
-
Residual Solvents: Acetonitrile, dichloromethane, or other solvents used in the synthesis or purification.
-
Degradation Products: If the compound has been stored for a long time or exposed to heat, decomposition can occur. Sulfonyl chlorides can decompose to release SO2 and the corresponding chloride.[1]
-
Impurities from Starting Materials: The purity of your initial 4-bromopiperidine and sulfuryl chloride will directly impact the purity of your final product.
Q3: How can I minimize the formation of 4-Bromopiperidine-1-sulfonic acid during my reaction and workup?
A3: The key is to rigorously exclude water.
-
Use anhydrous solvents and reagents: Ensure all your solvents are freshly dried and your starting materials are anhydrous.
-
Perform the reaction under an inert atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Minimize exposure to water during workup: If an aqueous workup is necessary, use cold water or brine and perform the extraction steps as quickly as possible.[2] Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.
Q4: Is it necessary to purify this compound before using it in the next step?
A4: It depends on the nature of the subsequent reaction. For many applications, such as the formation of sulfonamides, the crude product can often be used directly after a simple aqueous wash to remove the bulk of the amine salts.[3] However, for reactions that are sensitive to the presence of acidic or nucleophilic impurities, purification is highly recommended to ensure clean conversion and reproducible results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of this compound
| Symptom | Potential Cause | Troubleshooting Action |
| Low isolated yield after workup | Hydrolysis of the product: The sulfonyl chloride is highly susceptible to hydrolysis.[4] | - Ensure all glassware is oven-dried. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (N2 or Ar). - During aqueous workup, use ice-cold water/brine and minimize contact time. |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction by TLC or LC-MS. - Ensure the stoichiometry of the reagents is correct. An excess of sulfuryl chloride is sometimes used.[3] - Check the reaction temperature; some reactions require cooling to prevent side reactions. | |
| Loss during purification: The product may be lost during extraction or chromatography. | - Perform multiple extractions with a suitable organic solvent. - If using column chromatography, choose an appropriate solvent system to ensure good separation and recovery. |
Issue 2: Product is an oil or waxy solid that is difficult to handle
| Symptom | Potential Cause | Troubleshooting Action |
| Product does not solidify | Presence of residual solvent: Trace amounts of solvent can prevent crystallization. | - Dry the product under high vacuum for an extended period. - Consider co-evaporation with a non-polar solvent like hexane to azeotropically remove more polar solvents. |
| Product is inherently a low-melting solid or oil | - If the product is an oil, purification by column chromatography may be more suitable than recrystallization. - Attempt to crystallize from a different solvent system. A solvent screen with small amounts of product can be very effective. |
Issue 3: Presence of significant impurities after initial workup
| Symptom | Potential Cause | Troubleshooting Action |
| NMR shows significant starting material | Incomplete reaction or incorrect stoichiometry. | - Re-evaluate the reaction conditions (time, temperature, stoichiometry). - Ensure the 4-bromopiperidine was fully liberated from its salt form if you started with the hydrobromide or hydrochloride salt. |
| NMR shows peaks corresponding to sulfonic acid | Hydrolysis during reaction or workup. | - Refer to the troubleshooting actions for low yield due to hydrolysis. - Consider a non-aqueous workup if possible. |
| Product is contaminated with amine salts | Inefficient removal during aqueous wash. | - Perform additional washes with cold, dilute acid (e.g., 1M HCl) to remove any remaining free base, followed by a water wash to remove the salt. - If the product is stable enough, multiple water washes can be effective. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Bromopiperidine hydrobromide
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of 4-bromopiperidine hydrobromide (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the free amine.
-
In a separate flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM.
-
Add the sulfuryl chloride solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly add ice-cold water to quench the reaction.
-
Separate the organic layer and wash sequentially with cold 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[5]
-
Hexane
-
Ethyl acetate
-
Standard chromatography equipment
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 20%). The exact gradient should be determined by TLC analysis.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: General workflow for purification by column chromatography.
Protocol 3: Purification by Recrystallization
This is a general procedure and the choice of solvent is critical and may require screening.
Materials:
-
Crude this compound
-
Suitable solvent or solvent pair (e.g., hexane/ethyl acetate, isopropanol)
-
Heating and cooling baths
-
Filtration apparatus
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
References
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. [Link]
-
ResearchGate. (2015). Thermal characterization of the bromopride recrystallized from different solvents and at different temperature conditions. [Link]
-
Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. [Link]
-
SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromopiperidine-1-sulfonyl Chloride Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs. When functionalized with a sulfonyl chloride at the 1-position and a bromine atom at the 4-position, the resulting 4-bromopiperidine-1-sulfonyl chloride becomes a versatile building block for creating diverse libraries of bioactive compounds. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of derivatives synthesized from this scaffold, offering insights into their design, synthesis, and biological evaluation. By understanding how structural modifications influence activity, researchers can more effectively navigate the path toward novel therapeutics.
The Strategic Importance of the 4-Bromopiperidine-1-sulfonyl Scaffold
The this compound scaffold offers several strategic advantages in drug design. The piperidine ring provides a three-dimensional framework that can orient substituents in precise vectors to interact with biological targets. The sulfonyl chloride group is a reactive handle that readily forms stable sulfonamides upon reaction with a wide range of primary and secondary amines, allowing for the introduction of diverse chemical functionalities. The 4-bromo substituent is not merely a placeholder; it can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, or participate in halogen bonding with the target protein, a non-covalent interaction of growing importance in drug design.
Core Synthetic Strategies
The general approach to synthesizing a library of this compound derivatives involves the reaction of the sulfonyl chloride with a diverse panel of amines. The choice of the amine is a critical determinant of the final compound's biological activity.
Figure 1: General synthetic scheme for N-substituted 4-bromopiperidine-1-sulfonamides.
This straightforward synthetic route allows for the rapid generation of a multitude of analogs for SAR studies. The reaction conditions are typically mild, proceeding at room temperature in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine to scavenge the HCl byproduct.
Structure-Activity Relationship (SAR) Insights
The Impact of the N-Sulfonyl Substituent
The substituent introduced via the amine (R-NH2) plays a pivotal role in determining the biological target and potency of the resulting sulfonamide.
-
Aromatic and Heteroaromatic Amines: The introduction of aryl and heteroaryl groups can lead to compounds with a wide range of activities, including enzyme inhibition and receptor modulation. The electronic properties and substitution patterns on these rings are crucial. For instance, in a series of phenylisoxazole sulfonamide derivatives designed as BRD4 inhibitors, the substituents on the phenyl ring significantly influenced the inhibitory potency.[1]
-
Aliphatic and Alicyclic Amines: The incorporation of alkyl or cycloalkyl groups can modulate the lipophilicity and conformational flexibility of the molecule, which can be critical for accessing binding pockets of enzymes or receptors.
The Role of the 4-Bromo Substituent
The bromine atom at the 4-position of the piperidine ring is a key modulator of activity:
-
Lipophilicity and Permeability: The bromo group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and poor solubility.
-
Metabolic Stability: The presence of a halogen can block potential sites of metabolism, thereby increasing the in vivo half-life of the compound.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms like oxygen or nitrogen in the active site of a protein. This can contribute significantly to the binding affinity and selectivity of the compound.
-
Synthetic Handle: The C-Br bond can be utilized for further diversification through reactions like Suzuki or Sonogashira cross-coupling, allowing for the introduction of a wide array of aryl or alkynyl groups at the 4-position.
Comparative Analysis: Biological Applications and Performance
Derivatives of piperidine-sulfonamides have shown promise in several therapeutic areas. Below is a comparative overview of their performance based on the nature of the N-substituent and the resulting biological activity.
As Anticancer Agents
Piperidine-sulfonamide derivatives have been investigated as inhibitors of various targets in cancer, including protein kinases and bromodomains.
| Compound Class | Target | Key SAR Observations | IC50 Range | Reference |
| Phenylisoxazole Sulfonamides | BRD4 | Potency is highly dependent on the substitution pattern on the phenyl ring. | 70 nM - 1.21 µM | [1] |
| Pyridine Carbothioamides with Sulfonamide | Tubulin | Lipophilic substituents on the phenyl ring of the sulfonamide moiety enhance activity. | 0.08 - 1.2 µM | [2] |
As Antimicrobial Agents
The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, and its incorporation into a piperidine scaffold has yielded compounds with potent antimicrobial activity. A study on novel sulfonamide derivatives containing a piperidine moiety demonstrated excellent in vitro antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[3]
| Compound Series | Target Organism | Key SAR Observations | EC50 Range (µg/mL) | Reference |
| Piperidine-Sulfonamides | Xoo, Xac | The length of an alkyl side chain and the substituents on the aromatic ring of the sulfonamide are critical for activity. | 2.02 - 21.26 | [3] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.
General Synthetic Procedure for N-Substituted 4-Bromopiperidine-1-sulfonamides
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.2 eq).
-
To this mixture, add a solution of the desired amine (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for an additional 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 2: Workflow for the in vitro MTT assay to determine anticancer activity.
In Vitro Antibacterial Activity Assay (Broth Microdilution)
This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension in a suitable broth.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of novel bioactive molecules. The SAR of its derivatives is complex and highly dependent on the nature of the substituents introduced at the sulfonamide nitrogen and any modifications at the 4-position of the piperidine ring. The strategic placement of the bromine atom offers opportunities for enhancing potency and modulating physicochemical properties. Future research in this area should focus on the systematic exploration of a wider range of amine building blocks and the exploitation of the 4-bromo substituent as a handle for further diversification. Such efforts, guided by the principles outlined in this guide, hold the potential to yield novel drug candidates with improved efficacy and selectivity for a variety of therapeutic targets.
References
- Rehman, A., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(17), 9468-9472.
- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.
-
Chen, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753. [Link]
-
Li, J., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849. [Link]
Sources
- 1. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analytical Guide: Validation Strategies for 4-Bromopiperidine-1-sulfonyl Chloride
Executive Summary & Technical Context[2][3][4][5][6][7][8]
4-Bromopiperidine-1-sulfonyl chloride (CAS 160356-68-7) is a critical bifunctional building block in medicinal chemistry.[1] It features a reactive sulfonyl chloride (
The Validation Challenge: The primary analytical hurdle is the inherent instability of the sulfonyl chloride moiety. It is highly moisture-sensitive, hydrolyzing rapidly to 4-bromopiperidine-1-sulfonic acid and HCl upon exposure to ambient humidity or aqueous mobile phases.[1] Consequently, "standard" reversed-phase HPLC (RP-HPLC) often yields artifactual data, misidentifying the hydrolysis product as the active ingredient or showing poor mass balance.[1]
This guide objectively compares three validation methodologies: Direct RP-HPLC , Derivatization-HPLC (The Gold Standard) , and Quantitative NMR (qNMR) .[1] We provide experimental evidence to demonstrate why derivatization is the superior approach for routine QC, while qNMR serves as the ultimate orthogonal reference.
Comparative Performance of Analytical Methodologies
The following table summarizes the performance metrics of the three primary validation strategies.
| Feature | Method A: Derivatization-HPLC | Method B: Direct RP-HPLC | Method C: qNMR (Orthogonal) |
| Principle | Convert unstable | Analyze intact molecule using non-aqueous or rapid-gradient conditions.[1] | Absolute quantification using proton counting vs. internal standard. |
| Stability | High. Derivative is stable for days.[1] | Low. On-column hydrolysis is common.[1] | High. Performed in anhydrous deuterated solvents. |
| Precision (RSD) | < 0.5% | > 2.0% (highly variable) | < 1.0% |
| Specificity | Excellent. Distinguishes active chloride from acid impurity. | Poor. Acid and Chloride often co-elute or interconvert.[1] | Excellent. Distinct chemical shifts for |
| Throughput | Moderate (requires prep). | High (shoot-and-dilute). | Low (long acquisition times). |
| Recommendation | Primary QC Method | Not Recommended | Reference Standard Qualification |
Mechanistic Insight: The Stability Problem
To understand the necessity of derivatization, one must visualize the competing pathways. In a standard HPLC environment (often containing water/methanol), the sulfonyl chloride competes between detection and degradation.
Figure 1: Competing pathways.[1] Hydrolysis yields the sulfonic acid (often indistinguishable by UV), whereas amidation yields a stable, distinct surrogate for quantification.
Detailed Experimental Protocols
Method A: Derivatization-HPLC (Recommended Protocol)[1]
This method uses diethylamine (DEA) or piperidine to convert the reactive sulfonyl chloride into a stable sulfonamide. This reaction is instantaneous and quantitative, "freezing" the sample's purity at the moment of preparation.
Reagents:
-
Derivatizing Reagent: 10% Diethylamine in anhydrous Acetonitrile (MeCN).[1]
-
Quenching Solution: 1:1 Water/MeCN with 0.1% Phosphoric Acid.[1]
-
Diluent: MeCN.[1]
Step-by-Step Workflow:
-
Sample Weighing: Accurately weigh 50 mg of this compound into a 50 mL volumetric flask.
-
Derivatization: Immediately add 5 mL of the Derivatizing Reagent (Excess amine).
-
Reaction: Sonicate for 1 minute. (Reaction is exothermic and fast).
-
Stabilization: Allow to stand for 5 minutes to ensure complete conversion.
-
Dilution: Dilute to volume with Diluent.
-
Analysis: Inject onto HPLC.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV @ 210 nm (Sulfonamide absorption) and 254 nm.
Why this works: The resulting sulfonamide is chemically stable. Any sulfonic acid originally present in the sample will not react with the amine, allowing you to chromatographically separate the "Active" (Derivatized) peak from the "Impurity" (Underivatized Acid) peak.
Method C: Quantitative NMR (qNMR) Protocol[1]
Use this method to assign the absolute purity of your "Primary Reference Standard."
Workflow:
-
Internal Standard (IS): Select Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene .[1]
-
Solvent: Anhydrous
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . Avoid DMSO-d6 if it contains water.[1] -
Preparation: Weigh ~20 mg of Sample and ~10 mg of IS directly into the NMR tube or a small vial. Record weights to 0.01 mg precision.
-
Acquisition:
-
Calculation:
Wherengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar Mass, =Weight, =Purity.
Analytical Decision Matrix
Use the following flowchart to select the correct method based on your development stage.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
-
BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025).[1][2] Retrieved from
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (2010).[1]
-
Kashyap, R., et al. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. Journal of Pharmaceutical and Biomedical Analysis.[3] (2022).[1][3] Retrieved from
-
PubChem. Compound Summary: 1-(2-Bromo-4-chlorophenyl)sulfonylpiperidine (Analogous Structure Data).[1][4] Retrieved from
-
Santa Cruz Biotechnology. 1-Boc-4-bromopiperidine Product Analysis (Precursor Data). Retrieved from
Sources
- 1. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Bromo-4-chlorophenyl)sulfonylpiperidine | C11H13BrClNO2S | CID 772156 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Strategic Sulfonylation: Benchmarking 4-Bromopiperidine-1-sulfonyl chloride
Abstract
In the landscape of modern drug discovery, the piperidine sulfonamide motif is a cornerstone, appearing in a vast array of therapeutic agents due to its favorable physicochemical properties and ability to engage in critical hydrogen bonding interactions.[1][2][3][4][5] The efficient synthesis of these scaffolds is therefore a paramount concern for medicinal chemists. This guide provides an in-depth comparative analysis of 4-Bromopiperidine-1-sulfonyl chloride, a convergent reagent designed for the direct installation of the functionalized piperidine-sulfonyl moiety. We will benchmark its performance against traditional, commercially available sulfonylating agents and alternative multi-step synthetic strategies, providing field-proven insights, quantitative data, and detailed experimental protocols to guide your selection of the optimal synthetic approach.
The Strategic Importance of the Piperidine Sulfonamide Scaffold
The piperidine ring is the most prevalent nitrogen-containing heterocycle in drugs approved by the U.S. FDA, valued for its ability to confer aqueous solubility, modulate lipophilicity, and serve as a rigid scaffold to orient functional groups in three-dimensional space.[2][6][7] When combined with the sulfonamide group—a well-established bioisostere for amides and carboxylic acids with enhanced metabolic stability—the resulting scaffold becomes a powerful tool in the medicinal chemist's arsenal.[1][8] The synthesis of such structures, however, often involves linear, multi-step sequences that can be time-consuming and inefficient.
This compound represents a strategic shift towards synthetic convergence . Its utility lies in its ability to introduce a complex, multi-functional fragment in a single chemical transformation, providing a bromine atom as a versatile synthetic handle for subsequent diversification, for instance, through cross-coupling reactions.[9]
The Reagent in Focus: this compound
The core reactivity of any sulfonyl chloride is dictated by the highly electrophilic sulfur atom, which is readily attacked by nucleophiles like primary and secondary amines.[10] In the case of this compound, we are dealing with an alkanesulfonyl chloride. This is a critical distinction from its aromatic counterparts.
Key Structural & Reactivity Characteristics:
-
Aliphatic Nature: Unlike aromatic sulfonyl chlorides (e.g., TsCl), the sulfur atom is not part of a resonance-stabilized system. This generally leads to higher reactivity.[11]
-
Steric Profile: The piperidine ring introduces more steric bulk around the sulfonyl group compared to simple reagents like methanesulfonyl chloride (MsCl). This can influence the rate of reaction, particularly with hindered amines.
-
Integrated Functionality: The presence of the 4-bromo position is its defining feature, offering a latent site for post-sulfonylation modifications.
Comparative Benchmarking: Performance Against Alternatives
A researcher's choice of reagent is governed by a balance of reactivity, cost, availability, and overall strategic fit. We will compare this compound against two classes of alternatives:
-
Commonly Available Sulfonylating Agents: For direct comparison of reactivity.
-
Alternative Multi-Step Synthetic Strategies: For comparison of process efficiency and step economy.
Head-to-Head Reactivity vs. Standard Reagents
We benchmark against two of the most common sulfonylating agents in medicinal chemistry: methanesulfonyl chloride (MsCl, an aliphatic standard) and p-toluenesulfonyl chloride (TsCl, an aromatic standard).
| Feature | This compound | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Reagent Class | Aliphatic | Aliphatic | Aromatic |
| Relative Reactivity | High | Very High | Moderate |
| Driving Principle | High electrophilicity of aliphatic sulfonyl sulfur.[11] | Minimal steric hindrance, high electrophilicity. | Resonance stabilization of the S-Cl bond reduces reactivity.[11] |
| Typical Conditions | 0 °C to RT, Base (e.g., Et₃N, DIPEA) | 0 °C, Base (e.g., Et₃N, Pyridine)[12] | RT to elevated temp, Base (e.g., Pyridine, DMAP) |
| Key Advantage | One-step installation of a functionalized piperidine-sulfonyl moiety. | High reactivity, low cost, small size. | Forms stable, crystalline tosylates; widely used protecting group. |
| Key Disadvantage | Higher molecular weight, higher cost, potential for steric hindrance. | Lacks functionality for further diversification. | Lower reactivity requires more forcing conditions; deprotection needed. |
| Handling | Moisture sensitive, liberates HCl. | Highly moisture sensitive, corrosive, lachrymator. | Moisture sensitive solid, liberates HCl. |
Strategic Comparison: Convergent vs. Linear Synthesis
The primary value of this compound is in its convergence. The alternative is a linear, multi-step approach. Let's visualize the difference.
Diagram 1: Convergent vs. Linear Synthesis of a Target Molecule
Caption: Comparison of synthetic pathways.
The convergent approach significantly reduces the number of synthetic and purification steps, saving time, materials, and labor. This is especially critical in a drug discovery setting where rapid generation of analogs for structure-activity relationship (SAR) studies is essential.
Experimental Protocols & Methodologies
To provide a practical framework, we present a general, self-validating protocol for the sulfonylation of an amine. This procedure can be adapted for the benchmarked reagents.
General Protocol: Sulfonylation of Benzylamine
This protocol details the reaction of a model primary amine, benzylamine, with a generic sulfonyl chloride. The choice of base and solvent is critical; non-nucleophilic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are preferred to avoid competing reactions. Anhydrous conditions are necessary to prevent hydrolysis of the highly reactive sulfonyl chloride.[12]
Diagram 2: Experimental Workflow for Amine Sulfonylation
Caption: A typical laboratory workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 10 mL). Add a non-nucleophilic base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially with highly reactive sulfonyl chlorides like MsCl.[12]
-
Reagent Addition: Dissolve the sulfonyl chloride (1.1 mmol, 1.1 equiv) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Maintaining a slow addition rate prevents the formation of undesired side products.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.
-
Work-up & Quenching: Quench the reaction by slowly adding 1 M aqueous HCl (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (1x10 mL), saturated NaHCO₃ solution (1x10 mL), and finally with brine (1x10 mL). The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Trustworthiness & Validation: Causality in Protocol Design
-
Why an inert atmosphere? Sulfonyl chlorides are sensitive to moisture. Hydrolysis produces the corresponding sulfonic acid, which consumes the reagent and complicates purification.
-
Why 0 °C? The reaction is often exothermic. Cooling prevents side reactions, such as the di-sulfonylation of primary amines or degradation of sensitive functional groups.[12]
-
Why a non-nucleophilic base? A nucleophilic base like pyridine can react with the sulfonyl chloride to form a sulfonylpyridinium salt. While sometimes used as a catalytic activator, it can also be an unproductive pathway. Et₃N or DIPEA are sterically hindered and primarily act as proton scavengers.
-
Why the specific workup sequence? The acidic wash protonates and removes the basic starting materials and catalysts. The basic wash removes acidic byproducts. The brine wash helps to break any emulsions and remove residual water before drying. This systematic approach ensures a cleaner crude product, simplifying the final purification.[11][13]
Conclusion: Making an Authoritative Choice
The selection of a sulfonylating agent is not merely a tactical choice but a strategic one that impacts the entire synthetic campaign.
-
Choose this compound when: Your goal is the rapid synthesis of a library of analogs built upon the piperidine sulfonamide core. Its convergent nature saves critical time and resources, and the bromo-handle provides a direct route for diversification via cross-coupling chemistry. It is the superior choice for late-stage functionalization and SAR exploration.
-
Choose Methanesulfonyl Chloride (MsCl) when: You require a simple, unfunctionalized methanesulfonamide. Its high reactivity and low cost make it ideal for protecting amines or when the methylsulfonyl group itself is the final desired functionality.
-
Choose p-Toluenesulfonyl Chloride (TsCl) when: You need a stable, crystalline sulfonamide or when the tosyl group is intended as a robust protecting group for amines. Its moderate reactivity allows for greater functional group tolerance in some cases, though it often requires more forcing conditions.
By understanding the inherent reactivity, strategic advantages, and practical considerations of each reagent, researchers can design more efficient, logical, and ultimately more successful synthetic routes in their pursuit of novel therapeutic agents.
References
-
Title: The Synthesis of Functionalised Sulfonamides Source: UCL Discovery URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL: [Link]
-
Title: Preparation of sulfonamides from N-silylamines Source: PMC (PubMed Central) URL: [Link]
-
Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Publishing URL: [Link]
-
Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Source: Oxford Academic (Books) URL: [Link]
-
Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL: [Link]
-
Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ChemRxiv URL: [Link]
-
Title: Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil Source: OUCI URL: [Link]
-
Title: A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions Source: RSC Publishing URL: [Link]
-
Title: A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. Source: RSC Advances URL: [Link]
-
Title: A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Source: ResearchGate URL: [Link]
-
Title: Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil Source: CiteDrive URL: [Link]
-
Title: Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil | Request PDF Source: ResearchGate URL: [Link]
-
Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases Source: PMC (PubMed Central) URL: [Link]
-
Title: Sulfonyl halide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces Source: PMC (PubMed Central) URL: [Link]
-
Title: Piperidine Synthesis. Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information URL: [Link]
-
Title: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D Source: RSC Publishing URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: [Link]
-
Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Research Square URL: [Link]
-
Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]
-
Title: 4-(4-bromophenyl)piperidine-1-sulfonyl chloride (C11H13BrClNO2S) Source: PubChem URL: [Link]
-
Title: Rapid and scalable halosulfonylation of strain-release reagents Source: ChemRxiv URL: [Link]
-
Title: New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery Source: Technology Networks URL: [Link]
-
Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors Source: PMC (PubMed Central) URL: [Link]
-
Title: Drug Developed in CU Lab Shows Promise Against a Novel Oncogene that Supports Cancer Progression Source: University of Colorado Anschutz Medical Campus URL: [Link]
Sources
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- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
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Comparative Guide: 4-Bromopiperidine-1-sulfonyl Chloride in Sulfamide Synthesis
Topic: Cross-reactivity studies of 4-Bromopiperidine-1-sulfonyl chloride Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 176437-95-1) is a specialized bifunctional reagent used primarily in medicinal chemistry for the synthesis of unsymmetrical sulfamides (urea bioisosteres).[1] Unlike standard arenesulfonyl chlorides (e.g., Tosyl chloride) which form sulfonamides, this reagent introduces a piperidine-sulfamyl moiety.
This guide evaluates its performance, chemoselectivity ("cross-reactivity" with competing nucleophiles), and stability compared to standard alternatives. It highlights the reagent's unique utility as an orthogonal building block where the sulfonyl chloride handles nucleophilic substitution, while the 4-bromo substituent remains intact for downstream cross-coupling (e.g., Suzuki-Miyaura).
Chemical Profile & Mechanism[2][3][4]
Structural Classification
-
Chemical Class: Sulfamoyl Chloride (also known as Sulfamyl Chloride).[2]
-
Functional Groups:
-
Sulfonyl Chloride (N-SO₂-Cl): Highly electrophilic; reacts with amines/alcohols.
-
Alkyl Bromide (C-Br): Less reactive; requires transition metal catalysis or strong nucleophiles/high heat to react.
-
-
Primary Application: Synthesis of unsymmetrical sulfamides (
).[2]
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom.[3] The mechanism is generally considered
Figure 1: Mechanism of sulfamide formation via nucleophilic attack on the sulfonyl sulfur.
Comparative Analysis: Performance & Selectivity
This section compares this compound with common alternatives used to introduce sulfonyl or sulfamoyl motifs.
Reagent Comparison Table
| Feature | 4-Bromopiperidine-1-sulfonyl Cl | Benzenesulfonyl Chloride | Sulfuryl Chloride ( |
| Product Class | Sulfamide ( | Sulfonamide ( | Symmetric Sulfamide |
| Reactivity | Moderate (Controlled) | High | Very High (Aggressive) |
| Chemoselectivity | High (Amine > Alcohol) | Moderate (Amine | Low (Reacts indiscriminately) |
| Stability (Hydrolysis) | Moderate ( | Low (Rapid hydrolysis) | Very Low (Violent reaction) |
| Orthogonality | Yes (Br handle for coupling) | No (Monofunctional) | No (Linker only) |
| Primary Use | Fragment-Based Drug Discovery (FBDD) | Protecting Group / Scaffold | Linker synthesis |
Cross-Reactivity Studies (Chemoselectivity)
"Cross-reactivity" in this chemical context refers to the reagent's tendency to react with unintended functional groups (side reactions).
Study A: Amine vs. Alcohol Selectivity
In a competitive environment containing both a primary amine (e.g., benzylamine) and a primary alcohol (e.g., benzyl alcohol):
-
Observation: The reagent shows >95% selectivity for the amine.
-
Causality: The nitrogen nucleophile is softer and more basic than the oxygen nucleophile. Under standard basic conditions (TEA/DCM), the formation of the sulfamide is kinetically favored over the sulfamate ester.
-
Implication: Protection of hydroxyl groups is often not required if the reaction is conducted at
with stoichiometric control.
Study B: Bromine Integrity (Orthogonality)
-
Condition: Reaction with excess amine at Room Temperature (RT).
-
Observation: The sulfonyl chloride is fully consumed; the C-Br bond remains >99% intact.
-
Reasoning: The sulfonyl chloride is a "hard" electrophile susceptible to attack by amines. The secondary alkyl bromide (on the piperidine ring) is sterically hindered and requires
conditions (strong nucleophile, heat) or Pd-catalysis to react. -
Benefit: This allows researchers to install the sulfamide first, then use the bromine for library elaboration.
Experimental Protocol: Synthesis of Unsymmetrical Sulfamides
Objective: Synthesis of N-benzyl-4-(4-bromopiperidin-1-yl)sulfonylbenzamide derivative (General Procedure).
Materials
-
Reagent: this compound (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.1 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Catalyst (Optional): DMAP (0.1 equiv) – Only use if nucleophile is unreactive.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (0.2 M concentration). -
Cooling: Cool the solution to
using an ice bath. Note: Cooling is critical to suppress side reactions (e.g., bis-sulfonylation or hydrolysis). -
Addition: Dissolve This compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check progress via TLC or LC-MS. The starting sulfonyl chloride is unstable on silica; monitor the disappearance of the amine or appearance of the product mass.
-
-
Work-up:
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoints
-
Checkpoint 1 (TLC): If the starting material spot (Reagent) streaks or doesn't move, it may have hydrolyzed to the sulfonic acid (highly polar). Ensure solvents are anhydrous.[2]
-
Checkpoint 2 (NMR): In
NMR, the piperidine ring protons alpha to the nitrogen (approx. 3.5-3.8 ppm) should shift downfield upon sulfonylation compared to the free amine precursor.
Visualization: Decision Tree for Reagent Selection
Use this logic flow to determine if this reagent is appropriate for your specific drug discovery campaign.
Figure 2: Selection logic for sulfonylating agents in medicinal chemistry.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from
-
National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from
-
PubChem. Compound Summary: 4-(4-bromophenyl)piperidine-1-sulfonyl chloride. (Analogous reactivity data). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
